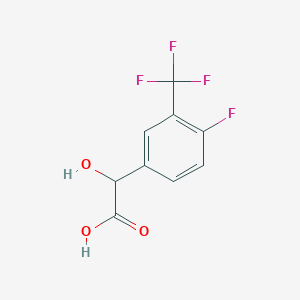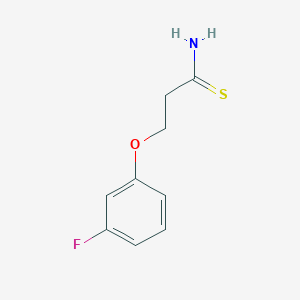
4-Fluoro-3-(trifluoromethyl)mandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-3-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is a derivative of mandelic acid, where the aromatic ring is substituted with both a fluoro and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-(trifluoromethyl)mandelic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzaldehyde.
Grignard Reaction: The benzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Oxidation: The alcohol is then oxidized to form the desired mandelic acid derivative.
Industrial Production Methods: Industrial production methods may involve more efficient and scalable processes, such as:
Catalytic Hydrogenation: Using catalysts to facilitate the hydrogenation process.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-3-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of 4-Fluoro-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-Fluoro-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-3-(trifluoromethyl)mandelic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-3-(trifluoromethyl)mandelic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)mandelic acid: Similar structure but lacks the fluoro group.
4-Fluoromandelic acid: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)mandelic acid: Similar structure but the trifluoromethyl group is in a different position.
Uniqueness: 4-Fluoro-3-(trifluoromethyl)mandelic acid is unique due to the presence of both fluoro and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to its analogs
Propiedades
Número CAS |
1214323-21-3 |
|---|---|
Fórmula molecular |
C9H6F4O3 |
Peso molecular |
238.14 g/mol |
Nombre IUPAC |
2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3,7,14H,(H,15,16) |
Clave InChI |
XKSUFCHGDGWBOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(=O)O)O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R)-1-methanesulfonylpiperidin-3-yl]methanaminehydrochloride](/img/structure/B13595882.png)




![3-bromo-N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13595903.png)


![4-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B13595922.png)




